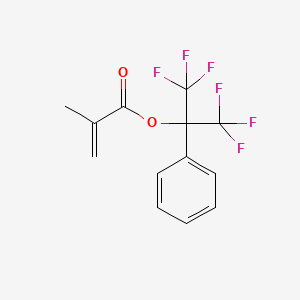

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate

Übersicht

Beschreibung

“2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate” is a semi-fluorinated monomer . It is a low refractive index polymer used for cladding layers in optical waveguides and is known for its transparency and low surface tension .

Synthesis Analysis

This compound can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Another related compound, 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride, can be synthesized from 2,2,2-Trifluoro-1-phenyl-ethylamine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H5F3O . The molecular weight is 174.1199 .Chemical Reactions Analysis

The compound undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.) and a density of 1.24 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of High-Performance Polymers

This compound is utilized in the synthesis of new fluorinated polymers characterized by high average molecular weight, excellent thermal stability, and superior film-forming properties . These polymers find applications in advanced coatings, aerospace materials, and electronics due to their robustness and durability.

Development of Acrylic Protective Coatings

The monomer can be polymerized to form poly(TFEMA), which serves as a base material for acrylic protective coatings . These coatings are valued for their chemical resistance and are used to protect metal surfaces and structures in harsh environments.

Organocatalysis

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This application is significant in the field of green chemistry, where catalysts facilitate reactions without the need for hazardous reagents.

Pharmaceutical Applications

Compounds containing the trifluoromethyl group, like the one , are part of the structure of several FDA-approved drugs . These drugs exhibit a range of pharmacological activities, and the trifluoromethyl group is often a critical pharmacophore due to its unique properties.

Agrochemical Formulations

The presence of the trifluoromethyl group in agrochemicals, similar to the structure of TFEMA, contributes to enhanced pest control properties . This is due to the group’s ability to improve the bioactivity and stability of the compounds, making them more effective as insecticides and herbicides.

Safety And Hazards

Eigenschaften

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYAZQDOFPKNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564650 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate | |

CAS RN |

130540-87-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)

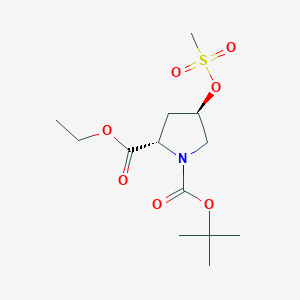

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)